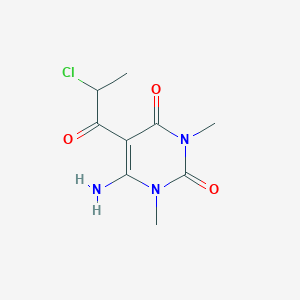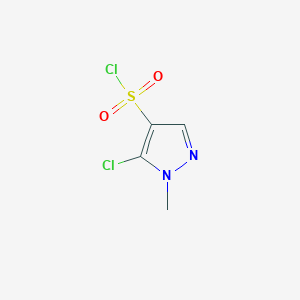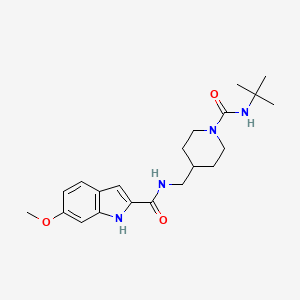
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine” is a derivative of thiazine, which is a heterocyclic compound containing nitrogen and sulfur in a six-membered ring . The “N-(2,5-dimethylphenyl)” part suggests that a 2,5-dimethylphenyl group is attached to the nitrogen atom of the thiazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show a six-membered thiazine ring with a 2,5-dimethylphenyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
Thiazines can undergo a variety of chemical reactions, often involving the nitrogen and sulfur atoms in the ring . The presence of the 2,5-dimethylphenyl group could also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazines are generally stable compounds, but their properties can be influenced by the presence of different substituents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and its derivatives show a promising avenue in chemical synthesis, with studies demonstrating their involvement in regio- and stereoselective tandem addition–iodocyclization reactions, yielding high yields of thiazine derivatives through a 6-exo-dig mode cyclization (Sashida et al., 2013).
- The compound's ability to undergo intramolecular heterocyclization under mild conditions, leading to structurally complex molecules like β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, has been underscored. The spatial structures of these molecules have been confirmed by X-ray crystallography, indicating its significance in structural chemistry and molecular design (Kulakov et al., 2009).
Biological Activities and Applications
- Thiazine derivatives have shown high antiradical and anti-inflammatory activities, indicating potential therapeutic applications. Compounds like 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one have been synthesized and their biological activities have been confirmed through empirical studies, laying the groundwork for further pharmacological research (Kulakov et al., 2015).
- N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including those structurally related to this compound, have been evaluated for anti-inflammatory activity, showcasing their potential as 5-lipoxygenase inhibitors. This highlights their role in addressing inflammation-related diseases, such as asthma and rheumatoid arthritis (Suh et al., 2012).
Advanced Material Science
- Studies have elucidated the crystal structure of related compounds, offering insights into their molecular geometry, electronic structure, and potential applications in material science. For instance, research on molecular structure and computational studies of related thiazolyl-hydrazonomethyl phenol derivatives have revealed significant nonlinear optical (NLO) properties and inhibitory effects against CDK2, an enzyme linked to tumor growth. These findings pave the way for the development of new antitumor agents and advanced materials (Karakurt et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-4-5-10(2)11(8-9)14-12-13-6-3-7-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBCMDYSVYIPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NCCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)


![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)




